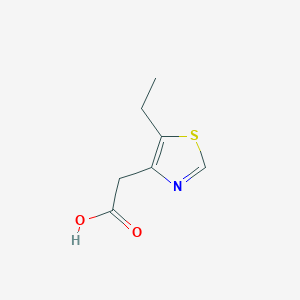
2-(5-Ethylthiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethylthiazol-4-yl)acetic acid is a heterocyclic organic compound that features a thiazole ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethylthiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the ethyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources. For example, the reaction of α-bromoacetophenone with thiourea can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve the use of catalysts to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Ethylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-(5-Ethylthiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. .
Industry: The compound is used in the development of dyes, fungicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Ethylthiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
- 2-(4-Methylthiazol-5-yl)acetic acid
- 2-(4-Phenylthiazol-5-yl)acetic acid
- 2-(4-Chlorothiazol-5-yl)acetic acid
Comparison: 2-(5-Ethylthiazol-4-yl)acetic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different antimicrobial, anti-inflammatory, or anticancer properties due to variations in molecular interactions and pathway modulation .
Propiedades
Fórmula molecular |
C7H9NO2S |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
2-(5-ethyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-6-5(3-7(9)10)8-4-11-6/h4H,2-3H2,1H3,(H,9,10) |
Clave InChI |
FFIXNBGXJWLWBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CS1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





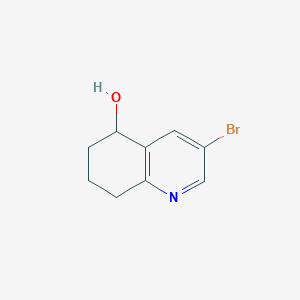
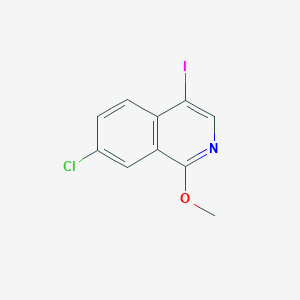
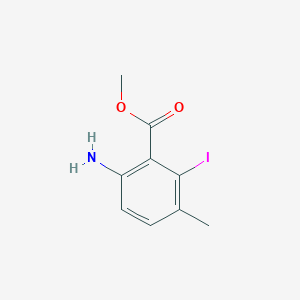
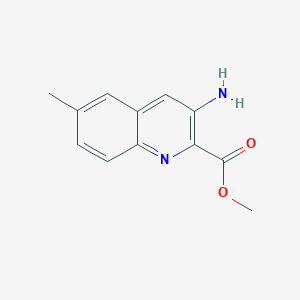
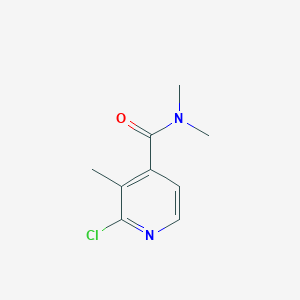
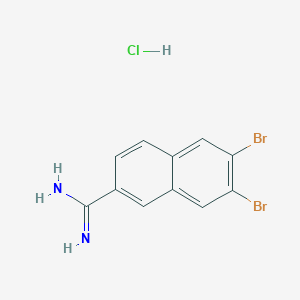
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
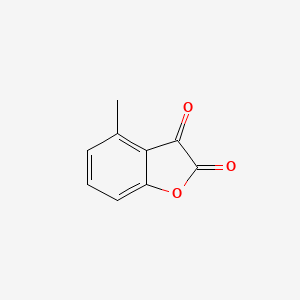
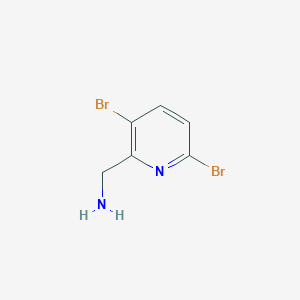
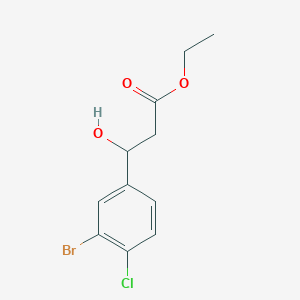
![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
